amino}-2-phenylacetic acid CAS No. 1701920-17-3](/img/structure/B3245605.png)

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-2-phenylacetic acid

Vue d'ensemble

Description

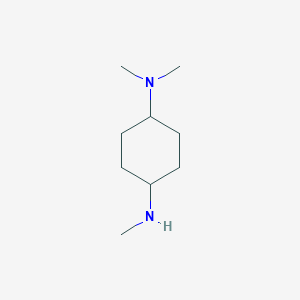

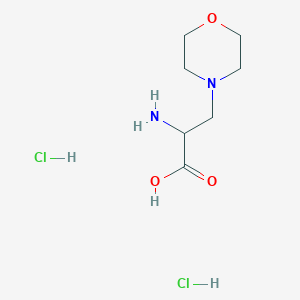

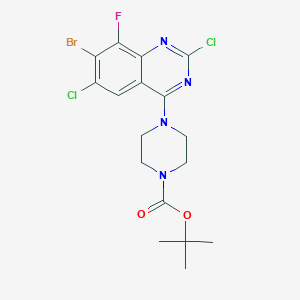

The compound “2-{(9H-fluoren-9-ylmethoxy)carbonylamino}-2-phenylacetic acid” is a type of unnatural amino acid . It is used for preparing stapled peptides by ring closing metathesis .

Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . The InChI code is 1S/C21H18N2O4S/c24-20(25)18(11-19-22-9-10-28-19)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,23,26)(H,24,25) .Chemical Reactions Analysis

This compound is used in the creation of peptide libraries . It undergoes ring closing metathesis to prepare stapled peptides .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 394.45 .Applications De Recherche Scientifique

Biodegradation of Aromatic Compounds

Escherichia coli, a well-studied organism, has shown the capability to use aromatic compounds as sole carbon and energy sources. This review elaborates on the genes and proteins involved in the catabolism of several aromatic acids and amines, reflecting the potential of E. coli as a model system to explore biochemical, genetic, evolutionary, and ecological aspects of aromatic compound degradation. Such understanding paves the way for metabolic engineering of E. coli for specific needs in biodegradation and biotransformation of aromatic compounds (Díaz et al., 2001).

Analytical Chemistry

Analytical methods employing electrochemical biosensors based on phenylboronic acid and derivatives have been developed for the detection of amino acids, including phenylalanine, tyrosine, and tryptophan. These methods utilize conducting polymers and molecularly imprinted polymers as sensitive materials, offering high selectivity and sensitivity for amino acid detection. This showcases the versatility of phenylboronic acid-based sensors in various applications ranging from food safety to clinical diagnostics (Dinu & Apetrei, 2022).

Drug Synthesis

Levulinic acid, a biomass-derived compound with both carbonyl and carboxyl functional groups, demonstrates its flexibility and uniqueness in drug synthesis. It reduces the cost of drug synthesis and has untapped potential in medicine. Levulinic acid can be directly used to synthesize drugs or to create related derivatives for specific applications in drug synthesis. This includes its role in synthesizing drug delivery systems and as a precursor for medicinally active functional groups, demonstrating its significance in the development of cost-effective and simplified drug synthesis methods (Zhang et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the addition of other amino acids to the peptide chain.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, so the pH of the environment could influence the compound’s action .

Propriétés

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPFSBDUVNICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid](/img/structure/B3245542.png)

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)

![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)